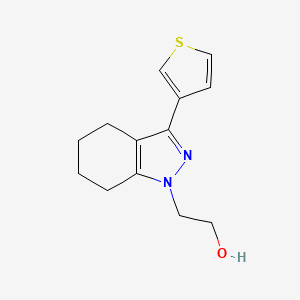

![molecular formula C12H17N3 B1479941 1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-19-4](/img/structure/B1479941.png)

1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites . The synthesis of pyrazoles can involve the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole: has shown promise in medicinal chemistry due to its structural similarity to pyrazole derivatives, which are known for their broad therapeutic profiles. Pyrazoles are integral in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties . The compound’s potential lies in its ability to act as a scaffold for synthesizing bioactive molecules, which can be further optimized for drug discovery .

Drug Discovery

In drug discovery, the pyrazole core of the compound is particularly valuable. Pyrazole derivatives have been identified as key structures in the synthesis of compounds with a wide range of pharmacological activities, including antituberculosis, antifungal, and antidiabetic effects . The versatility of the pyrazole ring allows for the creation of diverse analogs with potential as drug candidates.

Agrochemistry

The application of 1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole in agrochemistry is linked to its antimicrobial properties. Pyrazole derivatives have been utilized to develop new agrochemicals that protect crops from microbial pathogens . Their ability to inhibit the growth of harmful microorganisms makes them suitable candidates for pesticides and fungicides.

Coordination Chemistry

In coordination chemistry, the nitrogen atoms of pyrazole derivatives serve as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks . These structures have applications in catalysis, gas storage, and separation processes.

Organometallic Chemistry

The pyrazole moiety is also significant in organometallic chemistry, where it can form complexes with metals. These complexes are studied for their catalytic properties and potential use in organic synthesis reactions . The compound’s ability to bind with metals can lead to advancements in the synthesis of organometallic catalysts.

Photophysical Applications

Pyrazole derivatives exhibit exceptional photophysical properties, making them suitable for use in the development of optoelectronic materials . The compound’s structure can be fine-tuned to alter its electronic properties, which is crucial for designing materials with specific light absorption and emission characteristics.

Biological Activities

The biological activities of pyrazole derivatives extend beyond their medicinal applications. They have been explored for their antiviral, antimalarial, and anti-inflammatory effects . The compound’s structural flexibility allows for the optimization of these biological activities through molecular modifications.

Synthetic Utility

Lastly, the synthetic utility of 1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is noteworthy. It serves as an intermediate in the synthesis of more complex heterocyclic compounds . The pyrazole ring can undergo various functionalization reactions, enabling the creation of a wide array of structurally diverse molecules with potential applications across different fields of chemistry.

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to interact with a variety of targets in the body. For example, some pyrazole derivatives have been found to inhibit enzymes such as cyclin-dependent kinases (CDKs) and Aurora-A kinase . These enzymes play crucial roles in cell cycle regulation and cell proliferation, making them important targets for anticancer drugs .

Mode of Action

This can lead to cell cycle arrest and apoptosis, thereby inhibiting cell proliferation and tumor growth .

Biochemical Pathways

The biochemical pathways affected by pyrazole derivatives depend on their specific targets. For example, inhibition of CDKs can affect the cell cycle, while inhibition of Aurora-A kinase can affect cell division .

Result of Action

The molecular and cellular effects of pyrazole derivatives can include cell cycle arrest, apoptosis, and inhibition of cell proliferation and tumor growth .

Eigenschaften

IUPAC Name |

1-(cyclobutylmethyl)-6-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-11-8-12-14(6-7-15(12)13-11)9-10-4-3-5-10/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCYRRKWBZGCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479859.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479862.png)

![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479864.png)

![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)

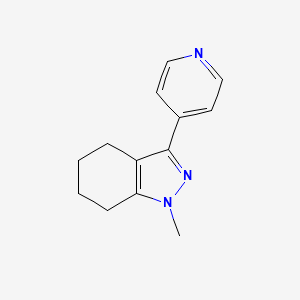

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479874.png)

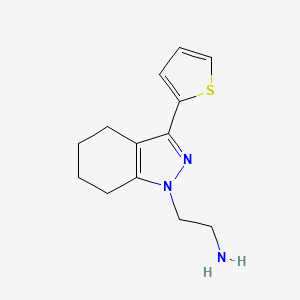

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479875.png)

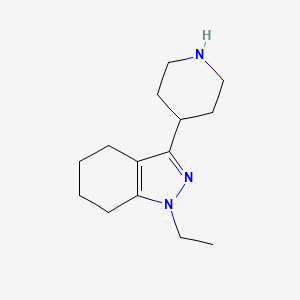

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)